

Measuring Carboxylesterase 1 (CES1) Activity Using the Selective Inhibitor WWL113

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Compound of Interest

Compound Name: *wwl113*

Cat. No.: *B1684178*

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Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carboxylesterase 1 (CES1) is a key enzyme in the serine hydrolase superfamily, predominantly found in the liver, adipose tissue, and macrophages.[1][2] Located in the endoplasmic reticulum, CES1 plays a crucial role in the metabolism of a wide array of xenobiotics, including the activation of many ester-based prodrugs such as oseltamivir and ACE inhibitors.[1][3] Furthermore, CES1 is integral to endogenous lipid metabolism, hydrolyzing triglycerides and cholesterol esters, thereby influencing lipid homeostasis.[2] Dysregulation of CES1 activity has been implicated in metabolic diseases like obesity and diabetes, making it a significant target for therapeutic intervention.[4][5]

WWL113 is a potent and selective small-molecule inhibitor of CES1 and its murine orthologs, Ces3 and Ces1f.[6] As a mechanism-based inhibitor, it covalently binds to the catalytic serine residue in the active site.[7] Its oral activity and selectivity make it an invaluable chemical probe for elucidating the physiological and pathological roles of CES1 in both in vitro and in vivo settings.[6] These application notes provide detailed protocols for utilizing **WWL113** to measure and characterize CES1 activity.

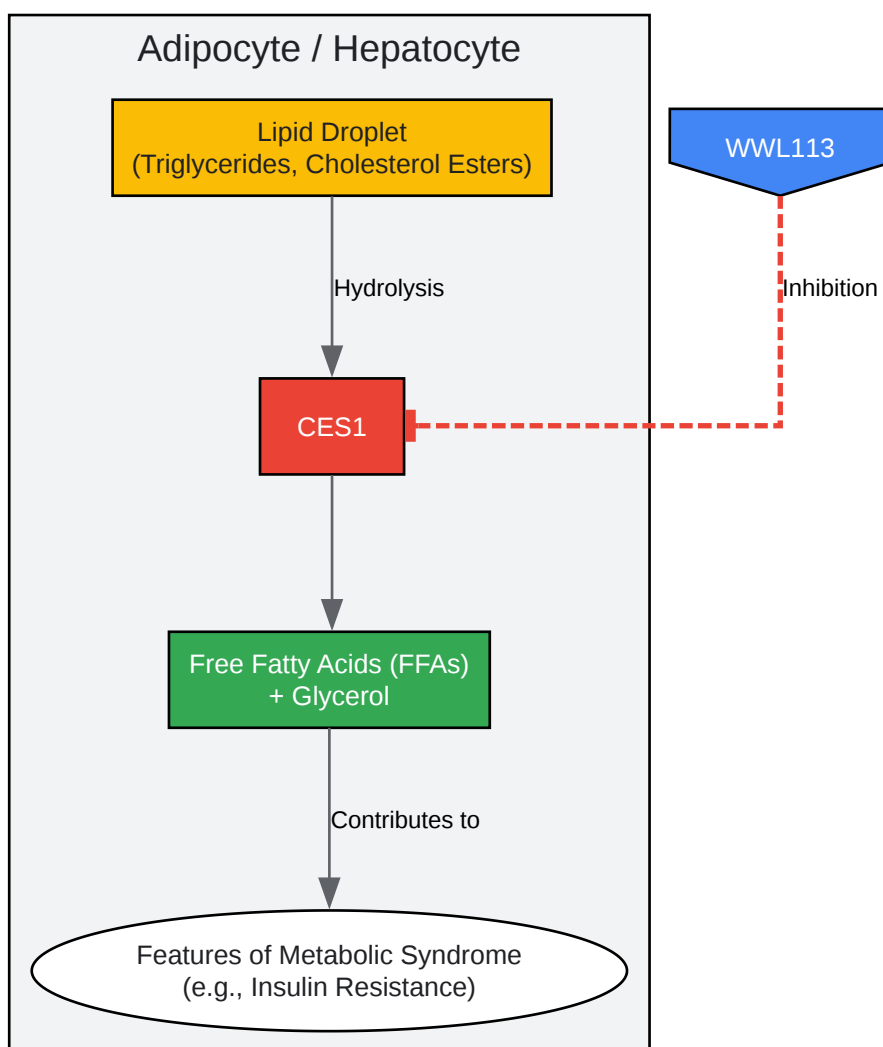
WWL113 Chemical and Pharmacological Properties

The properties of **WWL113** are summarized in the table below, providing essential information for its experimental use.

Property	Value	References
Target(s)	Human CES1, Mouse Ces3, Mouse Ces1f, ABHD6	[5] [6]
IC ₅₀ (hCES1)	~50 nM	[5]
IC ₅₀ (mouse Ces3)	~100-120 nM	[6]
IC ₅₀ (mouse Ces1f)	~100 nM	[6]
Molecular Weight	466.53 g/mol	
Formula	C ₂₉ H ₂₆ N ₂ O ₄	
Solubility	Soluble to 50 mM in DMSO	
Storage	Store at -20°C (solid); Stock solutions at -80°C (6 months) or -20°C (1 month)	[6]

CES1 Signaling Pathway and Point of Intervention

CES1 is a central node in lipid metabolism. In adipocytes, it hydrolyzes triglycerides stored in lipid droplets, releasing free fatty acids (FFAs) into circulation. In metabolic disease models, elevated CES1 activity can contribute to increased circulating FFAs, insulin resistance, and hepatic steatosis. **WWL113** inhibits this hydrolytic activity, thereby reducing basal lipolysis and promoting lipid storage, which has been shown to improve features of metabolic syndrome in animal models.[\[5\]](#)



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Caption: Role of CES1 in lipid metabolism and inhibition by **WWL113**.

Experimental Protocols

In Vitro CES1 Inhibition Assay (Recombinant Enzyme)

This protocol describes how to determine the IC_{50} of **WWL113** against purified, recombinant human CES1 using a colorimetric substrate.

Materials:

- Recombinant human CES1 (commercially available)

- **WWL113**
- DMSO
- Assay Buffer: 50 mM Tris-HCl, pH 7.4
- Substrate: para-nitrophenyl valerate (p-NPV)
- 96-well microplate, clear bottom
- Spectrophotometer (plate reader) capable of reading at 405 nm

Procedure:

- Prepare **WWL113** Stock Solution: Dissolve **WWL113** in 100% DMSO to create a 10 mM stock solution. Store at -20°C or -80°C.
- Prepare Serial Dilutions: Create a serial dilution series of **WWL113** in DMSO. Then, dilute these concentrations into the Assay Buffer to achieve the final desired concentrations for the assay (e.g., 0.1 nM to 50 µM). Ensure the final DMSO concentration in all wells is consistent and low (e.g., ≤ 0.1%).
- Enzyme Preparation: Dilute the recombinant CES1 enzyme in ice-cold Assay Buffer to the desired final concentration (e.g., 2-5 µg/mL).
- Assay Plate Setup:
 - Add 50 µL of Assay Buffer to all wells.
 - Add 25 µL of the diluted **WWL113** solutions (or vehicle control - Assay Buffer with DMSO) to the appropriate wells in triplicate.
 - Add 25 µL of the diluted CES1 enzyme solution to all wells except for the "no enzyme" control wells.
- Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at 37°C to allow **WWL113** to bind to the enzyme.[7]

- Reaction Initiation: Prepare the p-NPV substrate solution in Assay Buffer. Add 25 μ L of the substrate solution to all wells to initiate the reaction.
- Measurement: Immediately begin reading the absorbance at 405 nm every minute for 10-15 minutes using a spectrophotometer set to 37°C.[7]
- Data Analysis:
 - Calculate the rate of reaction (V_o) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
 - Subtract the average rate of the "no enzyme" control from all other wells.
 - Normalize the data by setting the average rate of the vehicle control (no inhibitor) to 100% activity.
 - Plot the percent inhibition versus the log concentration of **WWL113**.
 - Determine the IC_{50} value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).

Cell-Based CES1 Activity Assay

This protocol measures CES1 activity in intact cells, providing insight into inhibitor potency and cell permeability. The human monocytic cell line THP-1, which expresses high levels of CES1, is used as an example.[8]

Materials:

- THP-1 cells
- RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
- **WWL113**
- PBS (Phosphate-Buffered Saline)
- Substrate: para-nitrophenyl valerate (p-NPV)

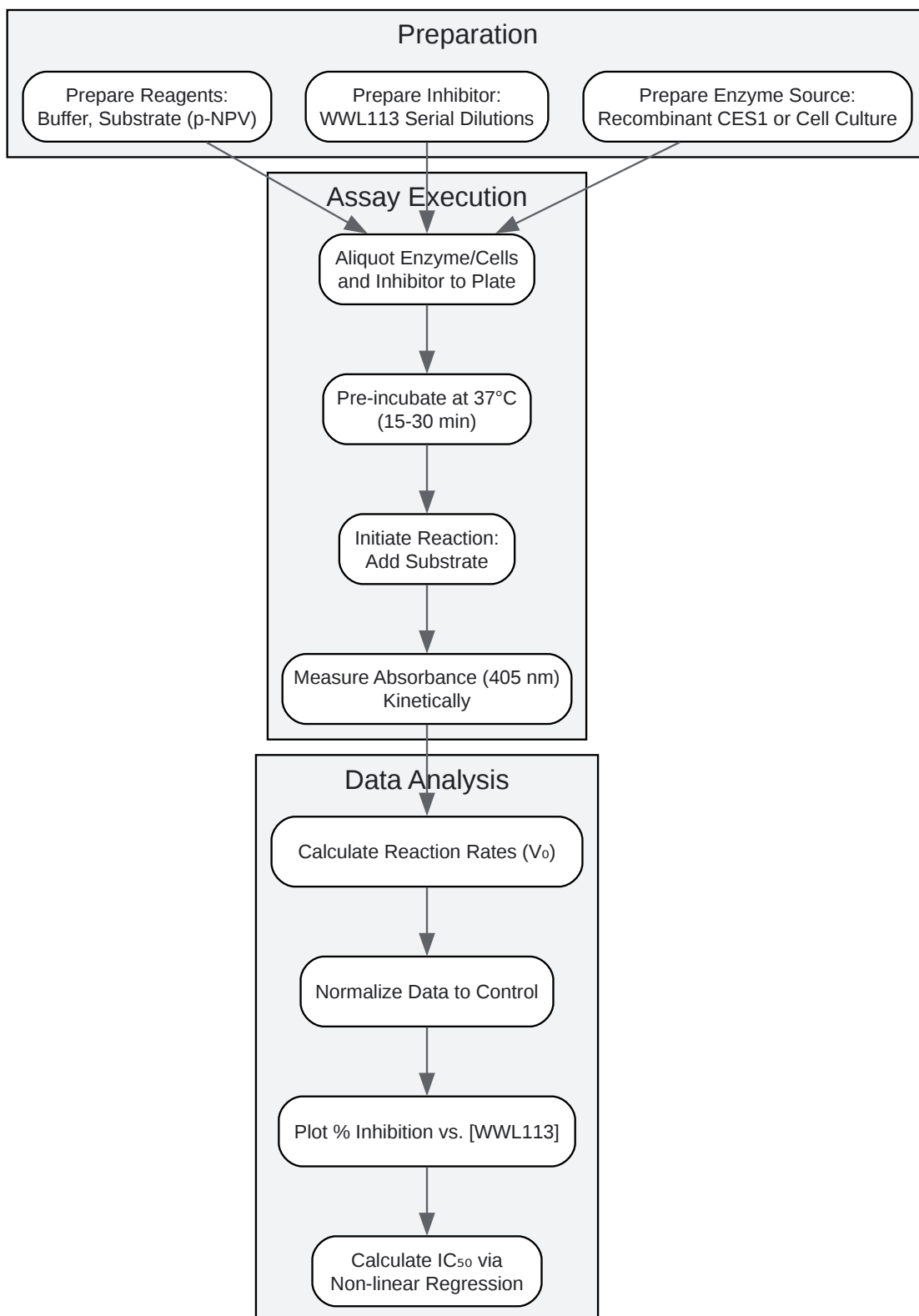
- 96-well cell culture plate, clear or white
- Centrifuge
- Plate reader spectrophotometer

Procedure:

- Cell Culture: Culture THP-1 cells according to standard protocols. For the assay, seed 1×10^5 cells per well in a 96-well plate.
- Inhibitor Preparation: Prepare serial dilutions of **WWL113** in cell culture medium or PBS.
- Inhibitor Treatment:
 - Carefully remove the culture medium from the cells.
 - Wash the cells once with warm PBS.
 - Add 100 μ L of PBS (or medium) containing the desired concentrations of **WWL113** (or vehicle control) to each well.
- Pre-incubation: Incubate the plate for 30 minutes at 37°C in a cell culture incubator to allow the inhibitor to enter the cells and interact with CES1.^[8]
- Activity Measurement:
 - Add p-NPV substrate to each well to initiate the reaction. The extent of its hydrolysis within the live cells is monitored.^[8]
 - Immediately measure the absorbance at 405 nm in a plate reader at 37°C, taking readings every minute for 10-20 minutes.
- Data Analysis: Perform data analysis as described in the in vitro protocol (Section 4.1.8) to determine the IC₅₀ of **WWL113** in a cellular context.

Experimental Workflow Visualization

The general workflow for a CES1 activity assay using an inhibitor is depicted below.



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Caption: General workflow for a CES1 inhibition assay.

Data Presentation

Results from inhibition assays should be tabulated for clear comparison.

Table 1: Sample IC₅₀ Data for CES1 Inhibitors

Compound	Target Enzyme	Substrate	IC ₅₀ (nM)
WWL113	Recombinant hCES1	p-NPV	User-determined value
WWL113	THP-1 Cell CES1	p-NPV	User-determined value
Control Inhibitor	Recombinant hCES1	p-NPV	User-determined value

Table 2: Sample Plate Layout and Raw Data Recording

Well	Condition	[WWL113] (nM)	Rate (mOD/min) Rep 1	Rate (mOD/min) Rep 2	Avg. Rate	% Inhibition
A1-A2	No Enzyme Control	0	N/A
B1-B2	Vehicle Control	0	0
C1-C2	WWL113	1
D1-D2	WWL113	10
E1-E2	WWL113	100
F1-F2	WWL113	1000

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